Cyanocyanamide Silver Salt

Description

Historical Context and Foundational Chemical Investigations

The journey of silver dicyanamide (B8802431) is intrinsically linked to the discovery and study of cyanamide (B42294) and its derivatives. The origins of dicyanamide and its salts can be traced back to the early 20th century, emerging from laboratory investigations into cyanamide compounds. justdial.com The synthesis methods for these compounds evolved as chemists refined their techniques, enabling larger-scale production. justdial.com

Foundational work on silver dicyanamide established its synthesis primarily through a metathesis reaction involving a soluble silver salt, typically silver nitrate (B79036), and a soluble dicyanamide salt, such as sodium dicyanamide. acs.org This reaction, which precipitates the sparingly soluble silver dicyanamide, remains a common laboratory preparation method. Early investigations also noted the light-sensitive nature of the silver dicyanamide complex, which led to its exploration in photographic systems. google.com A patent from 1971 describes the use of silver dicyanamide, either alone or in combination with silver halides, in photographic emulsions to enhance image density and contrast. google.com

Significance within Inorganic and Coordination Chemistry Frameworks

The significance of silver dicyanamide in inorganic and coordination chemistry lies in the versatile coordination behavior of the dicyanamide anion. The [N(CN)₂]⁻ ligand can coordinate to metal centers through one or more of its three nitrogen atoms, acting as a monodentate, bridging, or chelating ligand. This flexibility allows for the construction of a wide array of coordination polymers with diverse dimensionalities and topologies.

The dicyanamide anion is considered a weakly coordinating soft N-donor anion. acs.org In the context of silver(I) coordination chemistry, the dicyanamide ligand has been instrumental in forming extended structures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. mdpi.com The ability of the dicyanamide ligand to mediate magnetic and electronic interactions between metal centers has also been a subject of interest. acs.org

The dicyanamide anion exhibits various coordination modes, which have been systematically studied and categorized. mdpi.com These diverse binding capabilities have been exploited to create complex structures with other metal ions as well, often using silver dicyanamide as a precursor or reactant. acs.org

Current Research Trajectories and Future Analytical Perspectives

Current research involving silver dicyanamide continues to focus on its role as a building block in coordination polymers and metal-organic frameworks (MOFs). Scientists are exploring the synthesis of novel materials with specific properties, such as luminescence, by combining silver dicyanamide with other organic ligands. researchgate.net The thermal decomposition of coordination polymers containing silver dicyanamide is also being investigated as a method to produce nanomaterials with controlled morphologies. rsc.org

A notable application of silver dicyanamide is in the synthesis of other chemical compounds. It has been used as a catalyst and a reagent in organic synthesis. For instance, it has been employed in the synthesis of 1,4-disubstituted-1,2,3-triazoles and in the preparation of biguanide (B1667054) compounds. researchgate.netnih.gov

Future analytical perspectives may focus on the development of new functional materials based on silver dicyanamide. The unique properties of its coordination polymers could be harnessed for applications in areas such as catalysis, sensing, and gas storage. Further investigations into the electronic and optical properties of these materials could unveil new technological applications. The use of silver dicyanamide in creating ionic liquids and as a precursor for carbon nitride materials also represents a promising area for future research. researchgate.net

Compound Data

| Chemical Name | Molecular Formula |

| Silver Dicyanamide | AgC₂N₃ |

| Silver Nitrate | AgNO₃ |

| Sodium Dicyanamide | NaN(CN)₂ |

| Silver Halide | AgX (X = Cl, Br, I) |

| Biguanide | C₂H₇N₅ |

| 1,4-disubstituted-1,2,3-triazole | - |

| Carbon Nitride | C₃N₄ |

| Sodium Chloride | NaCl |

| Silver(I) | Ag⁺ |

| Dicyanamide anion | [N(CN)₂]⁻ |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C2AgN3 |

|---|---|

Molecular Weight |

173.91 g/mol |

IUPAC Name |

silver;cyanoiminomethylideneazanide |

InChI |

InChI=1S/C2N3.Ag/c3-1-5-2-4;/q-1;+1 |

InChI Key |

JSFMCJBSPUHNHS-UHFFFAOYSA-N |

Canonical SMILES |

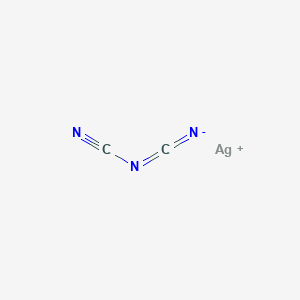

C(=[N-])=NC#N.[Ag+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways

Precursor Chemistry and Reaction Pathways for Cyanocyanamide Silver Salt Formation

The most common and straightforward synthesis of silver(I) dicyanamide (B8802431) involves the reaction of a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), with a soluble dicyanamide salt, such as sodium dicyanamide (NaN(CN)₂). acs.orgresearchgate.net This precipitation reaction, driven by the formation of the sparingly soluble silver dicyanamide, is a cornerstone of its laboratory preparation. Silver dicyanamide, in turn, serves as a valuable precursor for the synthesis of other metal dicyanamide complexes. acs.org

The dicyanamide anion, [N(CN)₂]⁻, is a versatile ligand capable of coordinating with metal ions in various modes, which contributes to the rich structural chemistry of its compounds. acs.orgnih.govconicet.gov.ar

While specific thermodynamic and kinetic data for the synthesis of silver dicyanamide are not extensively documented in publicly available literature, general principles of precipitation reactions and the formation of silver nanoparticles and complexes offer valuable insights. The formation of silver dicyanamide is thermodynamically favored due to the low solubility of the salt, which drives the reaction forward.

Kinetic factors, such as reaction temperature and the rate of addition of reactants, can influence the particle size and morphology of the resulting precipitate. nih.govucl.ac.uk For instance, in the biosynthesis of silver nanoparticles, an increase in temperature generally leads to an increased rate of formation and larger particle sizes. nih.gov The pH of the reaction medium can also significantly affect the kinetics of formation. nih.gov Studies on the biosynthesis of silver oxide nanoparticles have shown that the reaction follows pseudo-first-order kinetics, with thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy being calculable. researchgate.net

Interactive Table: General Thermodynamic and Kinetic Parameters in Silver Nanoparticle Synthesis

| Parameter | Influence on Synthesis | Typical Observations |

| Temperature | Affects reaction rate and particle size. | Higher temperatures often lead to faster reaction rates and larger nanoparticles. nih.gov |

| pH | Influences the rate of nanoparticle formation. | The rate of synthesis can be significantly affected by the pH of the solution. nih.gov |

| Reactant Concentration | Impacts the rate of reaction and final particle characteristics. | Higher concentrations can lead to faster nucleation and growth. |

| Enthalpy (ΔH) | Indicates if the reaction is exothermic or endothermic. | The formation of silver oxide nanoparticles has been reported to be exothermic. researchgate.net |

| Entropy (ΔS) | Measures the change in disorder of the system. | |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. | A negative ΔG indicates a spontaneous reaction. researchgate.net |

Note: This table represents general trends observed in the synthesis of silver nanoparticles and may not be directly applicable to this compound without specific experimental data.

The choice of solvent can play a crucial role in the synthesis of silver-containing nanomaterials, affecting particle size, shape, and stability. mdpi.com In the green synthesis of silver nanoparticles, different solvents like water, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO) have been shown to influence the biosynthesis process due to their different polarities. mdpi.com For instance, methanol (B129727) and dichloromethane (B109758) extracts of plant materials have produced silver nanoparticles with different morphologies, with methanol yielding spherical nanoparticles and dichloromethane producing porous polyhedral and more aggregated nanoparticles. nih.gov

While specific studies on the influence of various solvents on the synthesis of bulk this compound are scarce, it is known that trace amounts of water can be essential for the crystallization of related metal dicyanamide complexes. acs.orgnih.gov Attempts to produce anhydrous crystalline lanthanide dicyanamide complexes using organic solvents like acetonitrile (B52724) or ethanol have reportedly resulted in the formation of amorphous solids. acs.org

Ancillary reagents, such as capping agents and stabilizers, are instrumental in controlling the growth and preventing the agglomeration of nanoparticles. In the synthesis of silver nanoparticles, agents like gelatin and cetyltrimethylammonium bromide (CTAB) have been used to stabilize the particles. nih.govnih.gov The use of mixed amine ligands has been shown to be a versatile method for the controlled synthesis of various silver nanostructures, including nanocubes, nanobelts, and nanohelixes, by controlling the relative growth rate of different crystal faces. rsc.orgresearchgate.net

Novel Synthetic Approaches and Green Chemical Principles

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry.

Electrochemical methods offer a high degree of control over the synthesis of nanomaterials. While the direct electrochemical synthesis of this compound is not prominently reported, studies on related copper(I) dicyanamide thin films demonstrate the feasibility of this approach for metal dicyanamide compounds. researchgate.net In this method, an insoluble copper(I) dicyanamide film can be grown on an electrode through the reduction of Cu(II) or oxidation of Cu(0) in a solution containing dicyanamide ions. researchgate.net

Furthermore, the electrochemical synthesis of silver nanoparticles is a well-established technique that allows for the controlled formation of particles with specific sizes. biointerfaceresearch.com This often involves the use of a sacrificial silver anode in a solution containing a stabilizing agent. biointerfaceresearch.com The oxidation of silver cyanide complexes by radicals has also been investigated using pulse radiolysis, providing insights into the reaction mechanisms of silver cyanide species. researchgate.net

Green chemistry principles are increasingly being applied to the synthesis of metal nanoparticles to reduce the use of hazardous substances and minimize environmental impact. nih.govfrontiersin.orgnih.govrsc.org These methods often utilize natural reagents from plants, bacteria, or fungi as both reducing and capping agents. nih.govnih.gov For example, the synthesis of silver nanoparticles has been successfully achieved using gelatin and glucose as a stabilizer and reducing agent, respectively. nih.gov

While specific green synthesis methods for this compound are not detailed in the available literature, the broader trend in inorganic synthesis suggests a move towards more environmentally benign processes. This could involve the use of water as a solvent, biodegradable stabilizing agents, and energy-efficient reaction conditions. The development of such methods for this compound would be a significant step towards sustainable chemical manufacturing.

Control over Nanostructure and Morphology during Crystallization and Growth

The control of crystal size and shape at the nanoscale is crucial for tailoring the properties of materials for specific applications. The crystal structure of silver(I) dicyanamide has been determined to consist of infinite spiral chains of -Ag-N-C-N-C-N-Ag- running parallel to the c-axis. iucr.org

While specific methodologies for controlling the nanostructure of silver dicyanamide are not extensively reported, general principles for controlling the morphology of silver nanocrystals can be applied. These include:

Controlling Reaction Kinetics: As discussed earlier, factors like temperature, pH, and reactant concentration can influence the nucleation and growth rates, thereby affecting the final morphology. nih.govucl.ac.uk Slower reaction rates, often achieved by using weak reducing agents, can lead to the formation of more complex and well-defined shapes. rsc.orgresearchgate.net

Use of Capping Agents: Specific ligands can selectively bind to certain crystal facets, inhibiting growth in those directions and promoting anisotropic growth. ustc.edu.cn For example, citrate (B86180) has been used as a capping agent to synthesize silver nanoplates by selectively binding to the {111} facets. ustc.edu.cn

Seed-Mediated Growth: This technique involves the use of pre-formed nanocrystal "seeds" which then grow into larger, more complex structures upon the addition of more precursor material. This method allows for greater control over the final size and shape of the nanoparticles. ustc.edu.cn

The generation of stacking faults and twin planes in the initial seed particles has been identified as a key factor in governing the plate-like growth of silver nanocrystals. ustc.edu.cn Understanding and controlling these crystallographic features during the synthesis of silver dicyanamide could open up possibilities for creating novel nanostructures with tailored properties.

Impact of Reaction Conditions on Particle Formation and Size Distribution

The formation of this compound particles from solution is a complex process governed by nucleation and subsequent growth. The kinetics of these two stages are highly sensitive to the surrounding reaction conditions. By carefully manipulating parameters such as temperature, reactant concentrations, pH, and the solvent system, it is possible to exert significant control over the final particle size and its distribution.

Temperature: Temperature plays a critical role in the precipitation and crystallization of silver salts. An increase in temperature generally leads to a higher reaction rate, which can influence both nucleation and crystal growth. In the context of silver salt precipitation, higher temperatures can accelerate the reduction of silver ions and promote faster particle growth. For instance, studies on the precipitation of metallic silver from a cyanide medium have shown a clear correlation between temperature and the rate of particle formation. While specific data for this compound is not extensively documented, the general principles suggest that controlling the temperature profile during its synthesis—such as employing a slow ramping or a constant low temperature—could be a key strategy for achieving smaller and more uniform particles.

| Temperature (°C) | Observation on Silver Precipitation | Implication for Particle Size |

|---|---|---|

| 15-25 | Formation of metallic silver as the primary species. scielo.org.mxscielo.org.mx | Lower temperatures may favor slower, more controlled growth, potentially leading to smaller particles. |

| 35-45 | Incipient formation of silver sulfide (B99878) alongside metallic silver. scielo.org.mxscielo.org.mx | Intermediate temperatures can introduce phase impurities and affect uniformity. |

| > 55 | Significant formation of silver sulfide, indicating a change in reaction pathway. scielo.org.mxscielo.org.mx | Higher temperatures can lead to faster growth and potential changes in composition, likely resulting in larger, less uniform particles. |

Reactant Concentration: The initial concentration of the precursor ions, namely silver(I) (Ag⁺) and dicyanamide (N(CN)₂⁻), directly influences the supersaturation of the solution. High supersaturation levels tend to favor rapid nucleation, leading to the formation of a large number of small nuclei. Conversely, lower supersaturation levels promote slower crystal growth on a smaller number of nuclei, which can result in larger, more well-defined crystals. Therefore, by controlling the rate of addition of reactants or by using dilute solutions, it is possible to tune the particle size. For example, in the synthesis of silver nanoparticles, the concentration of the silver salt and the reducing agent is a key parameter for controlling the final particle diameter.

pH of the Medium: The pH of the reaction medium can affect the stability of the precursor ions and the surface charge of the forming particles. For this compound, the dicyanamide anion's stability and coordination behavior can be pH-dependent. Adjusting the pH can therefore influence the rate of reaction and the aggregation of the newly formed particles. In related silver cyanide systems, optimal pH conditions have been identified to achieve high recovery and control over the precipitation process. scielo.org.mx A systematic study of the effect of pH on the synthesis of this compound would likely reveal an optimal range for achieving a desired particle size and preventing agglomeration.

Solvent System: The choice of solvent is a powerful tool for controlling crystallization processes. nih.gov Solvents can influence the solubility of the reactants and the final product, as well as the interfacial energy between the crystal surface and the solution. 3ds.com The polarity, viscosity, and coordinating ability of the solvent can all play a role. For instance, the use of mixed solvent systems (e.g., water-alcohol mixtures) can alter the dielectric constant of the medium, thereby affecting the electrostatic interactions that govern particle formation and stability. semanticscholar.org While specific studies on the effect of different solvents on this compound morphology are limited, research on other silver salts has shown that solvents can dramatically alter crystal habit, from needles to plates, by selectively adsorbing to different crystal faces and modifying their relative growth rates. nih.gov

| Reaction Parameter | Effect on Particle Formation | Method of Control |

|---|---|---|

| Temperature | Influences reaction kinetics, nucleation, and crystal growth rates. nih.gov | Precise temperature control of the reaction vessel. |

| Reactant Concentration | Determines the level of supersaturation, affecting the balance between nucleation and growth. nih.gov | Controlled addition rate of precursors, use of dilute solutions. |

| pH | Affects precursor stability and particle surface charge, influencing aggregation. nih.gov | Use of buffers or controlled addition of acids/bases. |

| Solvent | Modifies solubility, interfacial energy, and can selectively interact with crystal faces to alter morphology. nih.govrsc.org | Selection of pure solvents or designing mixed solvent systems with varying polarity and viscosity. semanticscholar.org |

Template-Directed and Self-Assembly Strategies for Controlled Morphologies

Beyond the manipulation of basic reaction conditions, more sophisticated methods involving templates and self-assembly are employed to achieve intricate and highly controlled morphologies of this compound. These strategies offer pathways to fabricate nanomaterials with predefined shapes and hierarchical structures.

Template-Directed Synthesis: This approach utilizes a pre-existing structure (a template) to guide the formation of the desired material. The template can be "hard," such as porous membranes or colloidal particles, or "soft," like micelles, liquid crystals, or biomolecules.

Hard Templates: In a typical hard-templating method, the precursor solution containing silver ions and dicyanamide would be infiltrated into the pores of a solid template (e.g., anodic aluminum oxide or porous silica). The this compound would then be precipitated within these confined spaces. Subsequent removal of the template would yield nanorods, nanowires, or other morphologies that are a negative replica of the template's structure.

Soft Templates: Soft templates are dynamic structures formed in solution, often by surfactant or polymer molecules. For instance, surfactants can form micelles or liquid crystalline phases that can act as nanoreactors, confining the growth of this compound particles to specific dimensions. rsc.org The use of capping agents, such as polymers like polyvinylpyrrolidone (B124986) (PVP), can also be considered a form of soft templating, where the polymer chains adsorb onto the surface of the growing particles, preventing aggregation and controlling the final shape. mdpi.com The interaction between the functional groups of the polymer and the crystal faces of the silver salt can lead to anisotropic growth, resulting in non-spherical morphologies. researchgate.net

Self-Assembly Strategies: Self-assembly refers to the spontaneous organization of individual components into ordered structures. In the context of this compound, this could involve the assembly of pre-formed nanoparticles into larger, hierarchical architectures or the direct crystallization into complex superstructures.

The dicyanamide ligand itself possesses multiple coordination sites (three nitrogen atoms), which allows for the formation of coordination polymers and networks. By carefully selecting ancillary ligands or counter-ions, it may be possible to direct the self-assembly of silver dicyanamide units into specific one-, two-, or three-dimensional structures. Furthermore, the self-assembly of colloidal nanoparticles at interfaces, such as an air-water interface, is a known method for creating large-area, ordered two-dimensional arrays. tib.eu This technique could potentially be applied to pre-synthesized this compound nanoparticles to form thin films with controlled particle spacing and arrangement.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. For cyanocyanamide silver salt, both single-crystal and powder X-ray diffraction methods are employed to gain a complete picture of its crystal structures.

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail regarding the atomic arrangement within a crystalline solid. Studies have revealed that this compound can exist in at least two polymorphic forms: a trigonal and an orthorhombic modification.

The trigonal form of silver dicyanamide (B8802431) crystallizes in the space group P3₁21. Its structure is characterized by infinite spiral chains of -Ag-N-C-N-C-N-Ag- that run parallel to the c-axis. These chains are then close-packed perpendicular to this direction. The dicyanamide group acts as a bridging ligand, coordinating to silver atoms through its terminal nitrogen atoms.

The orthorhombic modification crystallizes in the space group Pnma. Similar to the trigonal form, its structure also consists of infinite chains of -Ag-N≡C-N-C≡N-Ag-. However, in this polymorph, the chains run parallel to the a-axis, and a 2₁ screw axis runs along the chain, in contrast to the 3₁ axis in the trigonal form. The interatomic distances and angles within the chains are not significantly different between the two forms. Despite the similarities in the bonding arrangement, the packing in the trigonal form is more efficient, as indicated by its smaller molecular volume per formula unit.

| Parameter | Trigonal Polymorph | Orthorhombic Polymorph |

|---|---|---|

| Crystal System | Trigonal | Orthorhombic |

| Space Group | P3₁21 | Pnma |

| a (Å) | 3.601(2) | 16.133(8) |

| b (Å) | 3.601(2) | 3.612(2) |

| c (Å) | 22.868(22) | 5.983(3) |

| Z | 3 | 4 |

| Calculated Density (g/cm³) | Not Reported | 3.313(4) |

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. The resulting diffraction pattern serves as a fingerprint for a specific crystalline material. While specific Rietveld refinement studies for this compound are not extensively reported in the literature, this method is crucial for analyzing its powder diffraction data.

The Rietveld method is a full-profile analysis technique where a calculated diffraction pattern is fitted to the experimental data. This refinement process can provide detailed information about the crystal structure, including lattice parameters, atomic positions, and site occupancies. For a sample of this compound, PXRD followed by Rietveld refinement would be instrumental in:

Phase Identification: Confirming the presence of either the trigonal or orthorhombic phase, or a mixture of both.

Purity Assessment: Detecting any crystalline impurities that may be present from the synthesis process.

Lattice Parameter Determination: Accurately determining the unit cell dimensions of the bulk material.

The successful application of Rietveld refinement relies on a good initial structural model, which can be obtained from the single-crystal X-ray diffraction data.

Vibrational Spectroscopy for Molecular Structure and Bonding Characteristics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and the local symmetry of the molecule, providing valuable insights into the structure and bonding within this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a characteristic fingerprint of the functional groups present. For this compound, the FTIR spectrum is dominated by the vibrations of the dicyanamide anion, [N(CN)₂]⁻. Key vibrational modes include:

Asymmetric and Symmetric C≡N Stretching: These are typically strong absorptions and are sensitive to the coordination environment of the nitrogen atoms.

C-N Stretching: Vibrations of the central C-N bonds.

Bending Modes: Various bending vibrations of the N-C-N and C-N-C linkages.

The coordination of the dicyanamide ligand to the silver ion influences the positions and intensities of these bands compared to the free dicyanamide anion.

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it results in a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly useful for observing:

Symmetric Vibrations: The symmetric C≡N stretching mode is typically strong in the Raman spectrum.

Lattice Vibrational Modes: Low-frequency modes corresponding to the vibrations of the crystal lattice, including the Ag-N stretching vibrations, can be observed.

Together, FTIR and Raman spectroscopy provide a comprehensive picture of the vibrational landscape of this compound, confirming the presence of the dicyanamide ligand and providing details about its coordination to the silver center.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| Asymmetric C≡N Stretch (ν_as(C≡N)) | ~2200 - 2300 | IR active |

| Symmetric C≡N Stretch (ν_s(C≡N)) | ~2100 - 2200 | Raman active |

| Asymmetric C-N Stretch (ν_as(C-N)) | ~1300 - 1400 | IR active |

| Symmetric C-N Stretch (ν_s(C-N)) | ~900 - 1000 | Raman active |

| NCN Bending Modes (δ(NCN)) | ~500 - 700 | IR and Raman active |

| Ag-N Stretching (ν(Ag-N)) | Low frequency (< 400) | Raman active |

Electronic Spectroscopy for Electronic Structure and Charge Transfer Dynamics

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a compound. These transitions involve the excitation of electrons from lower energy orbitals to higher energy orbitals upon the absorption of light.

For this compound, the electronic structure is primarily determined by the orbitals of the silver(I) ion and the dicyanamide ligand. The silver(I) ion has a d¹⁰ electronic configuration, which is generally stable. The dicyanamide ligand possesses π and π* orbitals associated with the cyano groups.

Potential electronic transitions in this compound could include:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

Intra-ligand Transitions: Electronic excitations within the dicyanamide ligand, such as π → π* transitions.

UV-Visible Absorption Spectroscopy and Surface Plasmon Resonance Phenomena

UV-Visible spectroscopy of this compound in solution or as a solid dispersion can provide information about its electronic transitions. The resulting spectrum is expected to be influenced by the constituent ions. The silver ions might exhibit absorption bands related to d-d transitions, although these are often weak. The cyanocyanamide anion will have its own characteristic absorption peaks, likely in the ultraviolet region, corresponding to π → π* and n → π* transitions within the cyano and amide groups.

A key optical phenomenon associated with silver, particularly in its nanoparticle form, is Surface Plasmon Resonance (SPR). nih.govmdpi.comresearchgate.net This effect arises from the collective oscillation of conduction electrons on the surface of silver nanoparticles when excited by light of a specific wavelength. While bulk this compound is not expected to exhibit SPR, the synthesis of this compound in nanoparticle form could lead to a distinct SPR band in the visible region of the electromagnetic spectrum, typically between 400 and 500 nm. nih.gov The exact position and shape of the SPR peak would be sensitive to the size and shape of the nanoparticles and the surrounding dielectric medium.

Table 1: Representative UV-Visible Absorption and SPR Data

| Parameter | Expected Wavelength Range | Remarks |

|---|---|---|

| Ligand-to-Metal Charge Transfer | 200-300 nm | Dependent on the specific coordination environment. |

| Intraligand Transitions | 200-350 nm | Associated with the electronic structure of the cyanocyanamide anion. |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic States

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic structure and electronic state of silver in this compound. esrf.frd-nb.info The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination geometry of the silver atoms. nih.govaps.orgnih.gov The Extended X-ray Absorption Fine Structure (EXAFS) region yields data on the bond distances and coordination numbers of the nearest neighboring atoms to the silver center.

X-ray Photoelectron Spectroscopy (XPS) is employed for the elemental analysis of the surface of this compound and to determine the oxidation states of the constituent elements. mdpi.com High-resolution XPS spectra of the Ag 3d, C 1s, and N 1s regions would confirm the presence of these elements. The binding energy of the Ag 3d peak can help in confirming the +1 oxidation state of silver. researchgate.netulisboa.pt The C 1s and N 1s spectra can provide insights into the different chemical environments of carbon and nitrogen atoms within the cyanocyanamide ligand.

Table 2: Illustrative XPS Data for this compound

| Element | Orbital | Expected Binding Energy (eV) | Information Yielded |

|---|---|---|---|

| Ag | 3d | ~368 | Oxidation state and surface concentration of silver. researchgate.net |

| C | 1s | ~285-289 | Chemical environment of carbon atoms in the cyano and amide groups. |

| N | 1s | ~398-402 | Chemical environment of nitrogen atoms in the cyano and amide groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational and Dynamic Studies (if applicable)

While NMR spectroscopy is most commonly used for molecules in solution, solid-state NMR (ssNMR) techniques could be applied to study the structure of this compound in its crystalline form. Isotopes such as ¹³C and ¹⁵N within the cyanocyanamide ligand could be probed to understand the local chemical environments and internuclear distances. ¹⁰⁹Ag NMR, although challenging due to the low gyromagnetic ratio and long relaxation times of the nucleus, could potentially provide direct information about the coordination environment of the silver ion.

For solution-state studies, the solubility of this compound in various deuterated solvents would be a critical factor. If soluble, ¹H, ¹³C, and ¹⁵N NMR could provide information on the structure and dynamics of the cyanocyanamide anion in solution. However, the presence of the quadrupolar ¹⁰⁷Ag and ¹⁰⁹Ag nuclei could lead to line broadening in the spectra of neighboring nuclei.

Advanced Microscopy Techniques for Morphological and Nanoscale Characterization

Advanced microscopy techniques are indispensable for understanding the morphology and structure of this compound at the micro and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is utilized to visualize the surface topography, particle shape, and size distribution of this compound. researchgate.net SEM images can reveal whether the material consists of well-defined crystals, amorphous aggregates, or other morphologies. nih.gov By analyzing a statistically significant number of particles, an average particle size and size distribution can be determined. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM can provide elemental mapping of the sample surface, confirming the distribution of silver, carbon, and nitrogen.

Table 3: Morphological Features Observable by SEM

| Feature | Description |

|---|---|

| Particle Shape | Crystalline, amorphous, spherical, rod-like, etc. |

| Particle Size | Average diameter or length of the particles. |

| Surface Texture | Smooth, rough, porous, etc. |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Internal Structure and Lattice Imaging

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides information about the internal structure of the material. mdpi.comresearchgate.netgoogle.com TEM images can reveal the presence of defects, dislocations, and grain boundaries within the crystalline structure of this compound. nih.gov High-Resolution TEM (HRTEM) allows for the visualization of the atomic lattice, enabling the measurement of interplanar spacings. nih.gov Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can be used to determine the crystallinity and crystal structure of the material. nih.gov

Table 4: Nanoscale Characteristics from TEM/HRTEM

| Parameter | Technique | Information Provided |

|---|---|---|

| Internal Morphology | TEM | Visualization of internal features and defects. nih.gov |

| Crystallinity | SAED | Determination of crystalline or amorphous nature. nih.gov |

| Lattice Fringes | HRTEM | Measurement of interplanar spacings and visualization of the crystal lattice. nih.gov |

Coordination Chemistry and Complexation Behavior of Cyanocyanamide Silver Salt

Ligand Properties of Cyanocyanamide and its Derivatives towards Silver Ions

The dicyanamide (B8802431) anion is a versatile building block in coordination chemistry due to its multiple binding sites and its ability to act as both a terminal and a bridging ligand. Its coordination behavior is influenced by the electronic properties of the donor atoms and the steric environment of the metal center.

The dicyanamide ligand, [N(CN)₂]⁻, offers three nitrogen atoms for coordination to metal centers: the two terminal nitrogen atoms of the nitrile groups and the central amide nitrogen. In complexes with silver(I), the terminal nitrogen atoms are the preferred donor sites. The coordination modes of the dicyanamide anion are diverse and play a crucial role in determining the final architecture of the resulting silver complexes.

Commonly observed binding modes include:

Terminal Monodentate: The ligand coordinates to a single silver ion through one of its terminal nitrile nitrogen atoms.

Bridging Bidentate: The ligand bridges two silver centers. The most prevalent bridging mode is the µ₁,₅-coordination (end-to-end), where the two terminal nitrile nitrogen atoms coordinate to two different silver ions. This mode is instrumental in the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers csic.es. Other bridging modes, such as µ₁,₃-coordination involving one terminal and the central nitrogen atom, are also known for dicyanamide with other transition metals and are theoretically possible with silver(I) csic.es.

The preference for terminal versus bridging coordination can be influenced by the presence of ancillary ligands. For instance, in the presence of bulky phosphine ligands like triphenylphosphine (PPh₃), both terminal and bridging behaviors have been observed. In the complex AgN(CN)₂₃, the dicyanamide ligand is terminally coordinated, resulting in a monomeric molecular unit. In contrast, the complex AgN(CN)₂₂ features dinuclear units where the dicyanamide ligands act as bridges between silver atoms.

The table below summarizes the coordination modes of dicyanamide in selected silver(I) complexes.

| Compound Formula | Dicyanamide Binding Mode | Resulting Structure |

| AgN(CN)₂₃ | Terminal | Mononuclear Complex |

| AgN(CN)₂₂ | Bridging (µ₁,₅) | Dinuclear Complex |

| Ag[N(CN)₂] | Bridging (µ₁,₅) | One-dimensional Coordination Polymer |

Data compiled from crystallographic studies.

Currently, there is a limited body of research available in peer-reviewed literature specifically investigating the steric and electronic effects of substituents on the dicyanamide ligand in its coordination with silver ions. Theoretical studies on other ligand systems suggest that the introduction of electron-withdrawing or electron-donating groups on a ligand can alter its electronic properties, thereby influencing the strength and nature of the metal-ligand bond. Similarly, bulky substituents can impose steric hindrance, which can dictate the coordination number and geometry of the metal center, and may favor the formation of lower-dimensional structures over extended networks. However, without specific studies on substituted silver-dicyanamide complexes, these effects remain speculative in this particular context.

Synthesis and Structural Diversity of Mononuclear and Polynuclear Silver-Cyanocyanamide Complexes

The synthesis of silver-dicyanamide complexes is typically achieved through the reaction of a silver(I) salt, most commonly silver nitrate (B79036) (AgNO₃), with a soluble dicyanamide salt, such as sodium dicyanamide (Na[N(CN)₂]), in an appropriate solvent. The resulting structures exhibit significant diversity, ranging from simple salts to complex coordination polymers, often influenced by the stoichiometry of the reactants, the solvent system, and the presence of ancillary ligands.

The reaction for the synthesis of the simple silver dicyanamide salt is as follows: AgNO₃ + Na[N(CN)₂] → Ag[N(CN)₂]↓ + NaNO₃

This reaction takes advantage of the low solubility of silver dicyanamide in water to drive the reaction to completion, yielding the product as a precipitate.

A prominent feature of silver(I)-dicyanamide chemistry is the formation of coordination polymers. The linear or near-linear coordination preference of Ag(I) combined with the bridging capability of the dicyanamide ligand facilitates the construction of extended networks. The simple 1:1 salt, Ag[N(CN)₂], forms a one-dimensional coordination polymer in the solid state, characterized by chains of alternating silver ions and µ₁,₅-bridging dicyanamide ligands.

The structural diversity of these polymers can be expanded by incorporating other ligands. These ancillary ligands can control the dimensionality of the network and introduce specific functionalities. The flexibility of the Ag-N bond and the variable coordination number of the silver(I) ion (typically ranging from 2 to 4) contribute to the formation of a wide array of structural motifs, including simple chains, ladders, and more complex 2D and 3D frameworks.

Below is a table with crystallographic data for a representative silver-dicyanamide complex.

| Parameter | AgN(CN)₂₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.1607(9) |

| b (Å) | 12.995(2) |

| c (Å) | 21.484(3) |

| β (°) | 99.689(13) |

| Z | 4 |

| Coordination Env. | Distorted Tetrahedral |

Crystallographic data for a dinuclear silver(I) dicyanamide complex with triphenylphosphine ligands.

The formation of extended structures in silver(I)-dicyanamide systems is a process of self-assembly, where the final architecture is dictated by the interplay of various directional forces. The primary driving force is the formation of coordinate bonds between the silver(I) ions and the nitrogen atoms of the dicyanamide ligands.

Argentophilic Interactions: Weak Ag(I)---Ag(I) interactions can occur, influencing the packing of polymer chains and leading to specific structural motifs.

Hydrogen Bonding: While the dicyanamide anion itself does not have hydrogen bond donors, ancillary ligands or solvent molecules can participate in hydrogen bonding, directing the assembly of the network.

π-π Stacking: In complexes containing aromatic ancillary ligands, π-π stacking interactions between the aromatic rings can contribute to the stability and organization of the crystal structure.

The predictability of these interactions is a key aspect of crystal engineering, allowing for the rational design of novel materials with desired topologies and properties.

Redox Chemistry of Silver within Cyanocyanamide Coordination Systems

An extensive search of the current scientific literature reveals a lack of specific studies focused on the redox chemistry of silver within dicyanamide coordination systems. Silver in these complexes is predominantly in the +1 oxidation state, which is generally stable. While redox-active coordination polymers are a known class of materials, and silver nanoparticles can be generated from Ag(I) precursors through redox reactions, there is no available research to suggest that the dicyanamide ligand itself facilitates or participates in the redox chemistry of the coordinated silver(I) ion under typical conditions. Further research would be required to explore the potential for redox activity in this class of compounds, for instance, by incorporating redox-active ancillary ligands or by studying their behavior under electrochemical conditions.

Stabilization of Diverse Silver Oxidation States (e.g., Ag(I), Ag(II))

The stabilization of silver's common oxidation states, primarily Ag(I) and the less frequent Ag(II), is intrinsically linked to the electronic properties of the coordinating ligands. The cyanocyanamide anion [N(CN)₂]⁻, as a ligand, possesses characteristics that could potentially support both of these oxidation states through a combination of sigma-donation and pi-backbonding.

Ag(I) Stabilization:

The Ag(I) ion, with its d¹⁰ electronic configuration, typically favors linear, trigonal, or tetrahedral coordination geometries. The cyanocyanamide ligand, with its multiple nitrogen donor atoms, can readily form stable complexes with Ag(I). The lone pairs on the nitrogen atoms can be donated to the empty s and p orbitals of the silver(I) ion, forming strong sigma bonds. In related silver(I) complexes with nitrogen-containing ligands, such as silver cyanoguanidine nitrate, the silver atom is coordinated by nitrogen atoms, demonstrating the affinity of Ag(I) for such ligands. mdpi.comresearchgate.net The coordination environment in these complexes plays a crucial role in their stability.

| Compound | Silver Oxidation State | Coordination Environment of Silver | Reference |

| Silver(I) Cyanoguanidine Nitrate Hydrate | Ag(I) | Distorted square-pyramidal, coordinated by two terminal N atoms, one inner N atom, and two O atoms from the nitrate group. | mdpi.comresearchgate.net |

| Silver(I) Cyanoximates | Ag(I) | The silver(I) complexes have a composition of AgL, where L is the cyanoxime ligand. | nih.gov |

Ag(II) Stabilization:

The Ag(II) ion, with a d⁹ configuration, is a powerful oxidizing agent and requires ligands that can stabilize this higher oxidation state. This is often achieved with ligands that are strong sigma donors and can engage in favorable covalent interactions. While less common, Ag(II) complexes have been synthesized and characterized. The cyanocyanamide ligand, with its potential for charge delocalization and the presence of electronegative nitrogen atoms, could theoretically provide an electronic environment conducive to stabilizing the Ag(II) state. The formation of square planar or octahedral complexes is typical for Ag(II) to satisfy its coordination requirements and electronic structure.

Reactivity, Reaction Mechanisms, and Catalytic Transformations Mediated by Cyanocyanamide Silver Salt

Synthetic Utility in Complex Molecule Construction and Advanced Chemical Synthesis

Cyanocyanamide silver salt, scientifically known as silver(I) dicyanamide (B8802431), has emerged as a valuable catalyst in the field of advanced chemical synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures, where control over the spatial arrangement of atoms is paramount. The unique electronic properties of the silver(I) center, in conjunction with the dicyanamide counterion, facilitate a range of chemical transformations that are crucial for the synthesis of intricate organic molecules, including those with significant biological activity.

The application of silver dicyanamide in complex molecule synthesis is often associated with its ability to catalyze cycloaddition reactions. These reactions are powerful tools for the rapid assembly of cyclic and heterocyclic systems, which form the core of many natural products and pharmaceutical agents. The catalytic activity of silver dicyanamide allows these reactions to proceed under mild conditions, a feature that is highly desirable when dealing with sensitive functional groups present in complex substrates.

One of the notable applications of silver dicyanamide is in the synthesis of nitrogen-containing heterocycles. For instance, it has been employed in reactions involving azomethine ylides, which are key intermediates in the construction of pyrrolidine rings. The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. The catalytic role of silver dicyanamide in these transformations underscores its importance in the development of synthetic routes to complex molecular targets.

Furthermore, the polymeric structure of silver dicyanamide, where silver ions are linked by dicyanamide bridges in a spiral chain, may contribute to its catalytic efficacy. researchgate.net This structural feature could influence the coordination environment around the silver center, thereby modulating its reactivity and selectivity in catalytic cycles.

Contributions to Regioselective and Stereoselective Chemical Transformations

A significant contribution of this compound to synthetic chemistry lies in its ability to mediate regioselective and stereoselective transformations. This control over the outcome of a chemical reaction is fundamental to the efficient synthesis of complex molecules with well-defined three-dimensional structures.

Regioselective Transformations:

A prime example of the regioselectivity imparted by silver dicyanamide is in the Huisgen 1,3-dipolar cycloaddition of terminal alkynes and azides. researchgate.net While this reaction can often lead to a mixture of 1,4- and 1,5-disubstituted triazole isomers, the use of a silver catalyst, such as silver dicyanamide, has been shown to favor the formation of the 1,4-disubstituted regioisomer with high selectivity. researchgate.netmdpi.com This level of regiocontrol is crucial as the biological activity of triazole-containing compounds can be highly dependent on the substitution pattern.

The mechanism behind this regioselectivity in silver-catalyzed cycloadditions has been investigated through computational studies, such as density functional theory (DFT) calculations. rsc.org These studies suggest that the silver(I) catalyst plays a key role in modulating the frontier molecular orbitals (FMOs) of the reacting species. rsc.org By coordinating to the alkyne, the silver catalyst alters its electronic properties, thereby lowering the energy barrier for the formation of one regioisomer over the other. Natural Population Analysis (NPA) charge analysis further indicates that the electron-withdrawing nature of the silver(I) ion decreases the charge density of the reacting groups, which enhances the reactivity and substituent tolerance of the reaction. rsc.org

The following table provides examples of silver-catalyzed regioselective cycloaddition reactions, highlighting the preferential formation of 1,4-disubstituted 1,2,3-triazoles.

| Alkyne Reactant | Azide Reactant | Catalyst System | Product(s) | Regioselectivity (1,4-isomer) | Reference |

| Phenylacetylene | Benzyl azide | AgN(CN)₂/DIPEA | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | High | researchgate.net |

| Propargyl alcohol | Phenyl azide | Silver nanoparticles | 1-Phenyl-4-(hydroxymethyl)-1H-1,2,3-triazole | High | researchgate.net |

| 1-Octyne | Azido-octane | Ag-PCy₃ complex | 1,4-Dioctyl-1H-1,2,3-triazole | High | rsc.org |

Stereoselective Transformations:

In addition to regioselectivity, silver catalysts, including those with structures analogous to silver dicyanamide, have demonstrated significant contributions to stereoselective synthesis. This is particularly evident in the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles to generate highly substituted pyrrolidines. researchgate.netresearchgate.net These reactions can create multiple stereocenters in a single step, and the use of chiral ligands in conjunction with a silver catalyst can induce high levels of diastereo- and enantioselectivity.

For instance, silver-catalyzed cycloadditions of azomethine ylides with activated olefins have been reported to proceed with high levels of diastereoselectivity. researchgate.net The choice of catalyst system, including the silver salt and any associated ligands, is critical in controlling the stereochemical outcome. In some cases, excellent endo selectivity has been achieved in these cycloadditions.

The following table presents examples of silver-catalyzed diastereoselective cycloaddition reactions for the synthesis of substituted pyrrolidines.

| Azomethine Ylide Precursor | Dipolarophile | Catalyst System | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Methyl N-benzylideneglycinate | N-Phenylmaleimide | AgOAc/PPh₃ | >95:5 (exo/endo) | - | researchgate.net |

| Ethyl N-(4-methoxybenzylidene)glycinate | Dimethyl fumarate | AgOAc/Chiral Ferrocenyl P,S-Ligands | 91:9 (endo/exo) | up to 98% | dicp.ac.cn |

| Iminoester | Alkylidene azlactone | Silver-DTBM-segphos | High | High | nih.gov |

The ability of this compound and related silver catalysts to control both the regiochemistry and stereochemistry of key bond-forming reactions makes them indispensable tools in the synthesis of complex and biologically important molecules. The ongoing research in this area continues to expand the scope and utility of these catalytic systems in advanced organic synthesis.

Theoretical and Computational Chemistry Studies of Cyanocyanamide Silver Salt

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in providing a detailed picture of the electronic environment and bonding characteristics of molecules.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method for investigating the ground-state properties of molecules. In studies of silver complexes with nitrogen-containing ligands, DFT has been employed to determine optimized geometries, bond distances, and vibrational frequencies. For instance, calculations on silver-nitrogen ligand complexes indicate that the two-coordinated form is often the most stable, exhibiting the shortest Ag-N bond distances and highest vibrational frequencies nih.gov.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, reveals that the bonding in such complexes is dominated by σ-donation from the nitrogen lone pair to the empty 5s orbital of the silver ion nih.gov. This charge transfer is a key factor in the stability of the silver-ligand bond. The nature of the bonding in silver cyanide (AgCN) has been shown to be primarily electrostatic, with interactions between Ag+ and CN- contributing significantly to the bond strength acs.org.

Table 1: Calculated Ag-Ligand Bond Distances and Vibrational Frequencies for Analogous Silver Complexes This table presents data from computational studies on compounds analogous to cyanocyanamide silver salt.

| Complex | Method | Ag-N Bond Distance (Å) | Asymmetric Stretching Frequency (cm⁻¹) |

|---|---|---|---|

| [Ag(NH₃)₂]⁺ | B97-1 | - | 423 nih.gov |

| [Ag(Pyr)₂]⁺ | B97-1 | - | 252 nih.gov |

| AgCN | DFT | 2.014 (Ag-C) | - acs.org |

| AgNC | DFT | 2.016 (Ag-N) | - acs.org |

Ab Initio Methods for Excited State Analysis and Spectroscopic Correlations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying excited states and correlating computational results with experimental spectra. High-level ab initio calculations have been used to investigate the oxidation of silver cyanide complexes, providing insights into the electronic transitions and absorption spectra of the oxidized species nih.govresearchgate.netelyse-platform.academy. These studies help in understanding the changes in electronic structure upon excitation or ionization.

For energetic materials like silver azide (AgN₃), ab initio molecular dynamics simulations have been performed to study the effects of temperature on its structure and stability. These simulations show that at elevated temperatures, the electronic structure of silver azide can change significantly, leading to metallic properties before decomposition acs.org. Such studies are vital for understanding the initiation of decomposition in energetic materials.

Table 2: Calculated Properties of Analogous Silver Compounds from Ab Initio Studies This table presents data from computational studies on compounds analogous to this compound.

| Compound/System | Method | Property Investigated | Key Finding |

|---|---|---|---|

| AgII(CN)₂· | High-level ab initio | Absorption Spectrum | Intense band at 292 nm, weaker one at 390 nm nih.govresearchgate.netelyse-platform.academy |

| Silver Azide (AgN₃) | Ab initio MD | Electronic Structure vs. Temperature | Becomes metallic at 573 K acs.org |

| Ag⁺-amide complexes | ab initio CCSD(T) | Binding Modes | Preferential binding to the amide carbonyl oxygen researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior and Condensed Phase Phenomena

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and materials, offering insights into processes that occur over time, such as solvation and conformational changes.

Investigation of Solvation Effects and Interfacial Interactions

Simulations of silver nanoparticles have also been used to study their formation and interaction with capping agents in solution, providing insights into the interfacial phenomena that govern nanoparticle stability and growth rsc.org.

Conformational Landscape and Flexibility of Cyanocyanamide Ligands and Complexes

The cyanocyanamide ligand, like the related dicyanamide (B8802431) ligand, can exhibit conformational flexibility. The dicyanamide anion is known for its versatility as a ligand, capable of binding to metal ions in various modes through its terminal or central nitrogen atoms mdpi.comconicet.gov.ar. Computational studies on the coordination of dicyanamide to metal ions have revealed a preference for certain binding modes depending on the other ligands present in the complex scispace.com. Understanding the conformational landscape of the cyanocyanamide ligand when coordinated to a silver ion is crucial for predicting the structure and properties of the resulting complex.

Computational Modeling of Reaction Pathways and Energetic Profiles

Computational modeling is a key tool for investigating the reaction mechanisms and energetic profiles of chemical reactions, especially for energetic materials where experimental studies can be hazardous.

Direct dynamics simulations have been used to study the oxidation of the dicyanamide anion by nitric acid, revealing that the reaction is initiated by proton transfer researchgate.netnih.gov. These simulations map out the potential energy surfaces and identify the most probable reaction pathways, leading to the formation of various products researchgate.netnih.gov.

For energetic materials like silver azide, DFT calculations have been used to study its reactivity and decomposition pathways. These studies show that pressure can significantly alter the enthalpy of decomposition, making the reaction more favorable at higher pressures researchgate.net. It is proposed that the formation of small metastable nuclei of silver dinitride-nitride could be a possible mechanism for the initiation of the decomposition reaction researchgate.net. These findings provide a framework for understanding the potential decomposition mechanisms of this compound.

Table 3: Computationally Investigated Reaction Parameters for Analogous Systems This table presents data from computational studies on compounds analogous to this compound.

| Reaction System | Computational Method | Key Focus | Finding |

|---|---|---|---|

| Dicyanamide anion + HNO₃ | Direct dynamics simulations | Reaction Initiation | Initiated by proton transfer researchgate.netnih.gov |

| Silver Azide Decomposition | DFT with Debye model | Effect of Pressure | Increased pressure lowers the decomposition enthalpy researchgate.net |

Prediction of Reaction Mechanisms and Activation Barriers

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms involving the cyanocyanamide anion (also known as the dicyanamide anion, [N(CN)₂]⁻), the key component of this compound. A notable area of investigation has been the solid-state reaction between azolium salts and silver dicyanamide, which leads to the formation of cyanoguanidine-azoles.

The prediction of activation barriers is a critical aspect of these computational studies. By calculating the energy of the transition states, researchers can determine the feasibility of a proposed reaction pathway. For example, in the reaction of an imidazolium derivative with the dicyanamide anion, a moderate activation barrier has been calculated for the formation of the cross-linked product.

Table 1: Calculated Activation Barriers for Reactions Involving the Dicyanamide Anion

| Reactant System | Reaction Step | Calculated Activation Barrier (kcal·mol⁻¹) |

| 1,2,3-Triazolium cation + Dicyanamide anion | Successive proton transfers | High barrier heights |

| Imidazolium derivative + Dicyanamide anion | Formation of intermediate | Moderate barrier (28.2 kcal·mol⁻¹) |

Note: The data in this table is derived from computational studies on the reaction of azolium salts with the dicyanamide anion.

These theoretical predictions are crucial for understanding the underlying principles that govern the reactivity of the cyanocyanamide moiety and for optimizing reaction conditions to favor the desired products.

Rational Design Principles for Catalytic Systems and Material Properties

The principles of rational design, guided by computational chemistry, can be applied to the development of novel catalytic systems and materials incorporating this compound. While specific computational design studies on this salt are not extensively documented, general principles for the design of silver-based catalysts and nitrogen-rich materials can be extrapolated.

Catalytic Systems:

The design of heterogeneous silver catalysts often focuses on leveraging the unique coordination properties of silver ions. Computational models can be used to predict how the cyanocyanamide ligand coordinates to silver centers and how this coordination environment influences the catalytic activity. For instance, the electronic properties of the cyanocyanamide group, with its multiple nitrogen atoms, can be tuned to modulate the Lewis acidity of the silver catalyst, which is a key parameter in many organic transformations.

Rational catalyst design also involves optimizing the interaction between the catalyst and the reactants. Theoretical calculations can model the adsorption energies of substrates onto the catalyst surface and identify the most favorable reaction pathways. By understanding these interactions at a molecular level, it is possible to design catalysts with enhanced selectivity and efficiency.

Material Properties:

In the realm of materials science, computational methods are employed to predict the properties of new materials before their synthesis. For materials incorporating the cyanocyanamide group, computational screening can be used to explore potential applications. The high nitrogen content of the cyanocyanamide anion suggests its potential use in energetic materials or as a precursor for nitrogen-doped carbon materials.

Computational material design involves establishing relationships between the material's structure and its properties. For example, DFT calculations can predict the electronic band structure, density of states, and mechanical properties of materials containing this compound. This information is vital for designing materials with specific electronic or optical properties for applications in electronics and photocatalysis. The introduction of cyanamide (B42294) functionalities has been shown to enhance the photocatalytic activity of carbon nitride polymers, a principle that could be applied to materials derived from this compound. nih.govduke.edunih.gov

By combining theoretical predictions with experimental validation, a systematic approach to the rational design of cyanocyanamide-based catalysts and materials can be established, paving the way for the development of new technologies with tailored functionalities.

Advanced Materials Science Applications of Cyanocyanamide Silver Salt

Integration into Functional Materials and Hybrid Architectures

The integration of cyanocyanamide silver salt analogues into more complex material systems is a key area of research aimed at harnessing and enhancing their intrinsic properties. By combining these silver salts with other materials, researchers can create hybrid systems with synergistic functionalities.

Hybrid materials and nanocomposites incorporating silver cyanamide (B42294) have demonstrated enhanced performance in various applications. A notable example is the development of a composite material where silver cyanamide (Ag₂NCN) nanoparticles are supported on ultrathin graphitic carbon nitride (g-C₃N₄) nanosheets. rsc.org This hybrid material is synthesized through a combination of thermal annealing and an in situ precipitation method.

The resulting Ag₂NCN/g-C₃N₄ nanocomposite exhibits significantly improved photocatalytic activity compared to either of its individual components. rsc.org The enhancement is attributed to the formation of a type-II semiconductor heterojunction between the silver cyanamide and the graphitic carbon nitride. rsc.org This junction facilitates better charge separation, improved light absorption, and a more uniform dispersion of the Ag₂NCN nanoparticles on the high-surface-area g-C₃N₄ nanosheets. rsc.org

| Property | Ag₂NCN | g-C₃N₄ | Ag₂NCN/g-C₃N₄ Nanocomposite |

| Photocatalytic Activity | Moderate | Low | Significantly Enhanced |

| Charge Separation | Prone to recombination | Moderate | Improved |

| Light Absorption | Visible light | UV-Visible light | Broadened and enhanced |

This table summarizes the synergistic effects observed in the Ag₂NCN/g-C₃N₄ nanocomposite.

The development of such nanocomposites highlights a promising strategy for designing advanced functional materials. The principles demonstrated with silver cyanamide can likely be extended to other related silver salts, offering a pathway to a wide range of hybrid materials with tailored properties for specific applications.

The fabrication of thin films and surface-modified materials is a crucial aspect of integrating functional compounds into practical devices. While specific research on the deposition of thin films of this compound is not widely documented, general techniques for creating silver-containing thin films can be considered. Methods like physical vapor deposition, chemical vapor deposition, and spin coating are commonly used to create thin films of silver-based materials on various substrates. mdpi.comgoogle.comedu.krd

These techniques could potentially be adapted for silver dicyanamide (B8802431) or silver cyanamide to produce thin films with controlled thickness and morphology. Such films could be valuable in electronic and optoelectronic applications where the properties of the silver salt can be exploited in a planar device architecture.

Surface modification is another key area. For instance, the surfaces of other materials could be functionalized with this compound to impart specific properties, such as photocatalytic activity or antimicrobial effects, which are characteristic of many silver compounds.

Exploration in Photoreactive and Optoelectronic Systems

The unique electronic structures of silver cyanamide and its derivatives make them interesting candidates for photoreactive and optoelectronic applications. Their ability to interact with light and facilitate charge transfer processes is at the core of their functionality in these areas.

Silver cyanamide (Ag₂NCN) has emerged as a promising photoactive material for solar energy applications. rsc.org As a semiconductor, it can absorb light to generate electron-hole pairs, which can then drive chemical reactions. The Ag₂NCN/g-C₃N₄ nanocomposite, mentioned earlier, shows enhanced photocatalytic efficiency in the degradation of organic dyes under visible light irradiation. rsc.org This suggests its potential for environmental remediation.

While direct studies on the use of this compound for carbon dioxide (CO₂) reduction are limited, the broader field of silver-based catalysts offers valuable insights. Silver catalysts are known to be effective for the electrochemical reduction of CO₂ to carbon monoxide (CO), a valuable chemical feedstock. The efficiency and selectivity of this process can be tuned by modifying the catalyst's surface and microenvironment. It is plausible that hybrid materials incorporating silver cyanamide or dicyanamide could be designed to facilitate CO₂ photoreduction.

Similarly, silver nanoparticles have been shown to be involved in the generation of hydrogen peroxide (H₂O₂). Silver-based systems can catalyze the decomposition of certain compounds to produce H₂O₂, or they can be part of electrochemical processes for H₂O₂ synthesis. The development of functional materials based on this compound could open new avenues for H₂O₂ production, which has widespread applications as a green oxidant.

Silver dicyanamide has been explored in the context of creating luminescent materials, particularly when combined with lanthanide elements. Metal complexes of dicyanamide are known to possess interesting optical and electronic properties because the dicyanamide ligand can mediate electronic interactions. acs.org

Research has shown that incorporating lanthanide ions like Europium (Eu), Terbium (Tb), and Dysprosium (Dy) into dicyanamide-based ionic liquids can lead to highly luminescent materials. acs.org The dicyanamide ligand can effectively transfer energy to the lanthanide ion, which then emits light at its characteristic wavelengths. This "antenna effect" is a well-known strategy for creating bright lanthanide-based emitters.

| Lanthanide Ion | Emission Color | Potential Application |

| Europium (Eu³⁺) | Red | Red phosphors for displays and lighting |

| Terbium (Tb³⁺) | Green | Green phosphors for displays and lighting |

| Dysprosium (Dy³⁺) | Yellow/White | White light-emitting materials |

This table illustrates the potential of lanthanide-doped silver dicyanamide materials in light-emitting applications.

These findings suggest that silver dicyanamide could be a valuable component in the design of novel phosphors for solid-state lighting, displays, and sensors. The ability to tune the luminescent properties by changing the lanthanide ion or modifying the dicyanamide ligand offers a high degree of flexibility in material design.

Future Research Trajectories for this compound: A Roadmap for Innovation

The chemical compound this compound, also known as silver dicyanamide, presents a compelling subject for future scientific inquiry. While foundational knowledge of this coordination polymer is established, its full potential across various chemical disciplines remains largely untapped. The following sections delineate key areas for future research, outlining the challenges and opportunities that lie ahead in the comprehensive study of this intriguing molecule.

Future Research Directions, Unresolved Challenges, and Interdisciplinary Opportunities

The exploration of cyanocyanamide silver salt is poised for significant advancement. Future research should be directed towards a more profound understanding of its fundamental properties and the expansion of its applications. This will require a multi-pronged approach, encompassing advanced synthetic methodologies, detailed mechanistic studies, and the design of novel materials.

Current synthetic routes to silver dicyanamide (B8802431) and related coordination polymers provide a solid foundation. However, the future of materials science lies in the precise control of structure at the atomic level. The development of enhanced synthetic strategies for this compound is paramount for tailoring its properties for specific applications.

Future research should focus on:

Supramolecular Design: Utilizing principles of crystal engineering to control the dimensionality and topology of the resulting coordination polymers. This includes the strategic use of counterions, solvents, and ligand modifications to direct the self-assembly process. rsc.org

Mechanochemical Synthesis: Exploring solvent-free or low-solvent synthetic methods to produce this compound, which can lead to novel phases and reduced environmental impact.

Templated Synthesis: Employing templates, such as other coordination complexes or porous materials, to guide the growth and organization of this compound structures with a high degree of precision.

Achieving atomic-level control will enable the synthesis of materials with precisely defined pore sizes, surface areas, and active site distributions, which are critical for applications in catalysis and separations.

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing its use and discovering new transformations. While the kinetics of silver cyanidation have been studied, the specific mechanisms involving the dicyanamide ligand are less understood. murdoch.edu.auresearchgate.net

Key areas for investigation include:

In-situ Spectroscopic Studies: Employing techniques such as Raman, IR, and X-ray absorption spectroscopy to monitor the formation and transformation of this compound in real-time. This can provide invaluable insights into reaction intermediates and transition states.

Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the influence of substituents and reaction conditions. researchgate.net Such studies can complement experimental work and guide the design of new reactions.

Kinetic Analysis: Performing detailed kinetic studies to determine the rate laws and activation parameters for reactions involving this compound. This will help to unravel the elementary steps of the reaction mechanism. nih.govnih.gov

A comprehensive mechanistic understanding will facilitate the rational design of more efficient catalytic systems and the prediction of new reactivity patterns.

Silver-based materials are known for their catalytic activity in a variety of organic transformations. mdpi.comrsc.orgnih.gov this compound, with its unique coordination environment, offers a promising platform for the development of next-generation catalysts and multifunctional materials.

Future research in this area should aim to:

Heterogeneous Catalysis: Supporting this compound on high-surface-area materials like silica, alumina, or carbon nanotubes to create robust and recyclable heterogeneous catalysts. nih.gov

Single-Atom Catalysis: Exploring the possibility of isolating single silver atoms or small clusters within a dicyanamide-based matrix to create highly active and selective single-atom catalysts. mdpi.com

Multifunctional Materials: Integrating this compound with other functional components, such as magnetic nanoparticles or luminescent moieties, to create materials with combined catalytic, magnetic, and optical properties. Silver-based coordination polymers have already shown potential in applications like antibacterial materials. mdpi.com

The design of these advanced materials could lead to breakthroughs in areas such as green chemistry, sensing, and biomedical applications.

| Potential Catalyst Type | Design Strategy | Potential Applications |

| Heterogeneous Catalyst | Immobilization on solid supports | Fine chemical synthesis, pollution remediation |

| Single-Atom Catalyst | Isolation of Ag atoms in a dicyanamide matrix | Selective oxidation, hydrogenation |

| Multifunctional Material | Combination with other functional units | Theranostics, environmental sensing |

The current understanding of the reactivity of this compound is likely only the tip of the iceberg. There is a vast, unexplored landscape of potential chemical transformations that could be catalyzed or mediated by this compound.

Future research should focus on:

Domino and Cascade Reactions: Designing complex, multi-step reactions that can be initiated by this compound, leading to the efficient synthesis of complex molecules from simple starting materials. Silver-catalyzed domino reactions have already been reported for related systems. rsc.org

Cycloaddition Reactions: Further investigating the potential of this compound in catalyzing various cycloaddition reactions, a powerful tool in organic synthesis. researchgate.net

Activation of Small Molecules: Exploring the ability of this compound to activate small, inert molecules such as carbon dioxide or methane, which could have significant implications for sustainable chemistry.

The discovery of novel reactivity modes will not only expand the synthetic utility of this compound but also deepen our fundamental understanding of its chemical behavior.

To fully realize the potential of this compound, a collaborative, interdisciplinary approach is essential. The complexity of the challenges and the breadth of the opportunities necessitate the integration of expertise from various fields.

Key areas for collaboration include:

Chemistry and Materials Science: Joint efforts to synthesize and characterize novel this compound-based materials with tailored properties.

Chemistry and Physics: Collaboration on advanced spectroscopic and theoretical studies to elucidate the electronic structure and dynamic behavior of the compound.

Chemistry and Engineering: Working together to scale up the synthesis of promising materials and to design and fabricate devices for catalytic and other applications.

International Collaboration: Fostering partnerships between research groups worldwide to share knowledge, resources, and perspectives.

Such interdisciplinary collaborations will be crucial for accelerating the pace of discovery and translating fundamental research into practical applications.

Q & A

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use UV-Vis spectroscopy to track ligand-to-metal charge transfer (LMCT) bands (~300–400 nm). FT-IR identifies cyanamide coordination modes (e.g., ν(C≡N) shifts). XRD confirms crystallinity, while TEM/EDS maps elemental distribution. For redox behavior, cyclic voltammetry at Ag/AgCl electrodes reveals Ag⁺/Ag⁰ transitions .

Advanced Research Questions

Q. How can discrepancies between experimental and computational (DFT) data on this compound’s electronic structure be resolved?

- Methodological Answer : Discrepancies often arise from approximations in DFT functionals. Address this by:

- Comparing experimental XPS binding energies with DFT-calculated orbital energies.

- Adjusting basis sets (e.g., LANL2DZ for Ag) and including solvation models.